molecular formula C15H13N3O3S2 B2655596 (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone CAS No. 851802-61-4

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2655596
CAS No.: 851802-61-4
M. Wt: 347.41
InChI Key: YUTRSSFMFFZFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-((4-Nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone” is a substituted imidazole derivative featuring a thiophen-2-yl methanone moiety and a 4-nitrobenzylthio substituent. The imidazole core is functionalized at the 1-position with the thiophene-based ketone and at the 2-position with a sulfur-linked nitrobenzyl group. This structural motif is characteristic of bioactive imidazoles, which are frequently explored for their antiproliferative, antimicrobial, and enzyme-inhibitory properties .

The thiophen-2-yl methanone moiety contributes π-conjugation, which may influence binding affinity in pharmacological targets, such as tubulin or kinase enzymes .

Properties

IUPAC Name

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-14(13-2-1-9-22-13)17-8-7-16-15(17)23-10-11-3-5-12(6-4-11)18(20)21/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTRSSFMFFZFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Bromine or nitric acid for electrophilic substitution reactions.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of brominated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The target compound shares key structural features with several imidazole derivatives reported in the literature (Table 1).

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Compound Name Substituents Key Features Biological Activity Reference
Target Compound - 2-((4-Nitrobenzyl)thio)
- Thiophen-2-yl methanone
Electron-withdrawing nitro group; sulfur bridge Hypothesized antiproliferative activity (based on structural analogs) -
(2-(4-Ethylphenyl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone - 2-(4-Ethylphenyl)
- 3,4,5-Trimethoxyphenyl methanone
Methoxy groups enhance tubulin binding Potent tubulin polymerization inhibition (IC₅₀ = 1.2 µM)
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole - 2-Thiophen-2-yl
- 4,5-Diphenyl
Planar aromatic system for π-stacking Antifungal activity (MIC = 8 µg/mL vs. C. albicans)
1-Amino-2-(3-chlorobenz[b]thiophen-2-yl)-4-(4-(N,N-dimethylamino)benzylidene)-1H-imidazol-5(4H)-one - Chlorobenzothiophene
- Dimethylamino benzylidene
Chlorine and amino groups modulate solubility and target affinity Antibacterial activity (12 mm inhibition zone vs. S. aureus)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrobenzylthio group in the target compound contrasts with the electron-donating 4-ethylphenyl or methoxy groups in analogs . This difference may alter redox behavior or binding kinetics in biological systems.
  • Sulfur-Containing Substituents : The thioether linkage in the target compound resembles the methylthio groups in 2-(methylthio)-1H-imidazol-5(4H)-ones, which are reactive in nucleophilic substitutions (e.g., with amines) .

Biological Activity

The compound (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms, applications, and relevant research findings.

  • Molecular Formula: C18H17N3O3S
  • Molecular Weight: 355.41 g/mol
  • Appearance: Yellow crystalline powder
  • Melting Point: 200–215°C
  • Solubility: Soluble in organic solvents like DMSO and DMF

The primary biological activity of this compound is attributed to its role as a potent inhibitor of cysteine proteases. These enzymes are crucial in various physiological processes, including protein degradation and cell signaling. The inhibition of cysteine proteases by this compound can lead to significant therapeutic effects, particularly in cancer treatment and infectious diseases due to their role in tumor progression and pathogen survival.

Biological Activities

  • Anticancer Activity
    • The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it effectively reduces the viability of various cancer cell lines, including those derived from breast and lung cancers.
    • Case Study: A study reported that the compound exhibited an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells, demonstrating its potential as an anticancer agent .
  • Antimicrobial Activity
    • The compound has been evaluated for its antibacterial properties against several pathogens. Its structure suggests potential effectiveness against Gram-positive and Gram-negative bacteria.
    • Research Findings: In a comparative study, derivatives of this compound showed antimicrobial activity comparable to standard antibiotics like norfloxacin .
  • Anticonvulsant Activity
    • Preliminary studies suggest that the compound may possess anticonvulsant properties, potentially useful in treating epilepsy.
    • Mechanism: The imidazole ring structure is known to interact with neurotransmitter systems involved in seizure activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • The presence of the 4-nitrobenzyl group enhances interaction with target enzymes due to its electron-withdrawing nature, which increases the electrophilicity of the imidazole ring.
  • Substituents on the thiophene moiety also play a role in modulating the biological activity, suggesting that variations can lead to different therapeutic outcomes.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value
(2-(4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazolAnticancer1.98 µg/mL
Thiazole DerivativesAntitumor1.61 µg/mL
Nitrobenzyl CompoundsAntimicrobialComparable to Norfloxacin

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or alkylation reactions. For example, imidazole-thioether derivatives are often prepared by reacting 4,5-dihydro-1H-imidazole precursors with thiol-containing reagents like 4-nitrobenzyl mercaptan. Key steps include refluxing in dry benzene or ethanol for 8–20 hours, with yields influenced by stoichiometry (e.g., 1:1.2 molar ratios) and catalysts like pyridine . Optimizing reaction time and temperature (e.g., 40–80°C) is critical to avoid side products such as over-alkylated species.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the imidazole and thiophene moieties. Key signals include:

  • ¹H NMR : δ 7.8–8.0 ppm (aromatic protons from the 4-nitrobenzyl group), δ 6.9–7.2 ppm (thiophene protons), and δ 3.5–4.0 ppm (CH₂ groups in the dihydroimidazole ring) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., m/z ~413 for C₁₅H₁₂N₃O₂S₂) .
  • Melting Point : Consistency with literature values (±2°C) confirms purity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields for similar imidazole-thioether derivatives?

  • Methodological Answer : Yield variations often stem from differences in solvent polarity, reagent purity, or competing side reactions. For example:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution but increase hydrolysis risks for nitro groups.
  • Side Reactions : Thiourea byproducts (common in thiol-based syntheses) can be minimized using anhydrous conditions and molecular sieves .
  • Validation : Replicate published protocols with controlled variables (e.g., inert atmosphere, reagent drying) to isolate critical factors .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound?

  • Methodological Answer : Design bioassays targeting specific pathways (e.g., antimicrobial or enzyme inhibition):

  • Antimicrobial Testing : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values calculated via serial dilution .
  • Enzyme Inhibition : Employ fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values and selectivity indices .

Q. How can computational methods predict the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Use density functional theory (DFT) to model hydrolysis or photodegradation:

  • Hydrolysis : Simulate pH-dependent degradation (e.g., nitro group reduction in acidic conditions).
  • Photolysis : Predict bond dissociation energies (BDEs) for S-C or C-N bonds under UV exposure .
  • Metabolite Identification : Combine LC-MS/MS with in silico tools (e.g., Meteor Nexus) to predict transformation products .

Data Contradiction and Validation

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Conduct systematic solubility tests using USP/Ph.Eur. guidelines:

  • Prepare saturated solutions in solvents (e.g., DMSO, ethanol, hexane) and quantify via UV-Vis at λ_max (~280 nm for nitrobenzyl groups).
  • Compare results with logP predictions (e.g., using ChemAxon or ACD/Labs) to validate experimental vs. theoretical data .

Q. What analytical approaches can distinguish between polymorphic forms of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Compare experimental patterns with Cambridge Structural Database entries.
  • Differential Scanning Calorimetry (DSC) : Identify polymorph-specific melting endotherms .
  • Solid-State NMR : Resolve differences in hydrogen bonding or crystal packing .

Environmental and Safety Considerations

Q. What protocols are recommended for studying the compound’s environmental fate under OECD guidelines?

  • Methodological Answer : Follow OECD 307 (Biodegradation in Soil) and OECD 105 (Water Solubility):

  • Soil Half-Life : Incubate compound-spiked soil at 25°C, extract residues via SPE-HPLC, and calculate DT₅₀ values .
  • Aquatic Toxicity : Use Daphnia magna acute toxicity tests (48-hour EC₅₀) and algae growth inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.